Mordant Black PV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

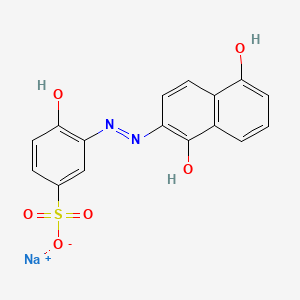

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2052-25-7 |

|---|---|

Molecular Formula |

C16H11N2NaO6S |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

sodium 3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonate |

InChI |

InChI=1S/C16H12N2O6S.Na/c19-14-3-1-2-11-10(14)5-6-12(16(11)21)17-18-13-8-9(25(22,23)24)4-7-15(13)20;/h1-8,19-21H,(H,22,23,24);/q;+1/p-1 |

InChI Key |

AHKONVJORNYTAC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)C(=C1)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Mordant Black PV molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mordant Black PV, also known as Mordant Black 9. It details its chemical and physical properties, primary applications, and relevant experimental protocols, with a focus on its use in analytical chemistry.

Core Chemical and Physical Properties

This compound is a monoazo dye that is utilized in both industrial and laboratory settings. Its utility is derived from its ability to form stable complexes with metal ions.

Identity and Structure

| Property | Value |

| Molecular Formula | C₁₆H₁₁N₂NaO₆S[1] |

| Molecular Weight | 382.32 g/mol [1] |

| Synonyms | Mordant Black 9, C.I. 16500, Acid this compound, Chrome Black PV[1] |

| CAS Number | 2052-25-7[1] |

Physicochemical Data

The physicochemical properties of this compound are critical to its application in various methodologies.

| Property | Value |

| Appearance | Black powder |

| Solubility | Soluble in water (forms a bordeaux red solution), soluble in ethanol and Cellosolve, and slightly soluble in acetone. |

| Behavior in Acids | In concentrated sulfuric acid, it appears purple-brown to black, which upon dilution turns wine red. In concentrated nitric acid, it is a red-light brown. |

| Behavior in Bases | An aqueous solution with concentrated sodium hydroxide turns red-wine in color. |

Applications in Research and Industry

While this compound is extensively used in the textile industry for dyeing natural and synthetic fibers, its application in analytical chemistry is of particular interest to the scientific community.

Industrial Applications

The primary industrial use of this compound is as a dye for wool, silk, and nylon. It is also employed in the tinting of leather and in the electrochemical coloring of aluminum. The dye works in conjunction with a metal salt (a mordant), which acts as a fixing agent to bind the dye to the fabric, enhancing the color's fastness.

Research Applications

In a laboratory setting, this compound and similar mordant dyes are utilized as indicators in complexometric titrations for the determination of metal ion concentrations. This application is predicated on the dye's ability to form a colored complex with metal ions.

Experimental Protocols

The following sections provide detailed methodologies for the primary applications of this compound.

Protocol for Dyeing of Wool Fibers

This protocol outlines a standard laboratory procedure for dyeing wool fibers using this compound with a metal mordant.

Materials:

-

Wool fibers

-

This compound

-

Metal salt mordant (e.g., potassium dichromate)

-

Acetic acid

-

Deionized water

-

Beakers

-

Heating plate with magnetic stirrer

-

Graduated cylinders

-

pH meter

Procedure:

-

Scouring of Wool: The wool fibers are first scoured by washing with a mild detergent in warm water to remove any impurities. Rinse thoroughly with deionized water.

-

Mordanting:

-

Prepare a mordant bath by dissolving the metal salt (e.g., 3-4% of the weight of the fiber) in water.

-

Immerse the wet, scoured wool in the mordant bath.

-

Slowly heat the bath to a boil and maintain for approximately one hour, stirring occasionally.

-

Allow the bath to cool, and then remove the wool. Rinse with water.

-

-

Dyeing:

-

Prepare the dyebath by dissolving this compound (e.g., 1-2% of the weight of the fiber) in water.

-

Acidify the dyebath to a pH of 4.5-5.5 with acetic acid.

-

Introduce the mordanted wool into the dyebath.

-

Slowly raise the temperature to a boil and maintain for one hour, ensuring the wool is fully submerged and agitated gently.

-

After one hour, allow the dyebath to cool.

-

-

Rinsing and Drying:

-

Remove the dyed wool from the bath and rinse with warm water, followed by a cold water rinse, until the rinse water is clear.

-

Squeeze out excess water and allow the wool to air dry.

-

Protocol for Complexometric Titration of Metal Ions

This protocol describes the use of a mordant dye indicator, such as Eriochrome Black T (a close analog of this compound), for the determination of water hardness (total Ca²⁺ and Mg²⁺ concentration) by titration with EDTA.

Materials:

-

Water sample

-

Ethylenediaminetetraacetic acid (EDTA) standard solution (0.01 M)

-

Buffer solution (Ammonia-Ammonium Chloride, pH 10)

-

Eriochrome Black T indicator solution

-

Burette

-

Erlenmeyer flask

-

Pipettes

-

Graduated cylinders

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 50 mL) of the water sample into an Erlenmeyer flask.

-

Buffering: Add 1-2 mL of the pH 10 buffer solution to the water sample to maintain a constant pH.

-

Indicator Addition: Add 2-3 drops of the Eriochrome Black T indicator solution. The solution will turn a wine-red color in the presence of Ca²⁺ and Mg²⁺ ions.

-

Titration:

-

Fill the burette with the 0.01 M EDTA standard solution and record the initial volume.

-

Titrate the water sample with the EDTA solution while constantly swirling the flask.

-

The endpoint is reached when the solution color changes from wine-red to a distinct blue.

-

-

Calculation: Record the final volume of EDTA used. The concentration of metal ions in the sample can be calculated using the stoichiometry of the EDTA-metal ion reaction.

Diagrams

Experimental Workflow for Mordant Dyeing

Caption: A simplified workflow of the mordant dyeing process.

Logical Relationship in Complexometric Titration

Caption: The logical progression of a complexometric titration for metal ion determination.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Store the dye in a cool, dry, and well-ventilated area away from strong oxidizing agents. For disposal, follow local and national regulations for chemical waste.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Mordant Black PV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Mordant Black PV (C.I. 16500), an important monoazo dye. The document details the underlying chemical principles, a laboratory-scale synthesis protocol, and an overview of the industrial manufacturing process. Key procedural steps, including raw material purification, diazotization, azo coupling, and product purification, are thoroughly discussed. Quantitative data, experimental protocols, and process workflows are presented to facilitate a deeper understanding and practical application of the synthesis. This guide is intended for researchers, scientists, and professionals in drug development and other fields where azo dyes are of interest.

Introduction

This compound, also known as C.I. Mordant Black 9 and Chrome Black PV, is a synthetic monoazo dye with the chemical formula C₁₆H₁₁N₂NaO₆S.[1] It is widely used in the textile industry for dyeing protein fibers such as wool and silk, as well as for coloring leather and anodized aluminum.[1] The dye forms strong, stable complexes with metal ions, typically chromium, which act as a mordant to enhance the fastness of the color.[2] The synthesis of this compound is a classic example of azo dye chemistry, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.[1]

This guide will provide a detailed examination of the synthesis of this compound, covering both laboratory-scale preparation and industrial manufacturing processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate | [1] |

| Common Names | This compound, C.I. Mordant Black 9, C.I. 16500, Chrome Black PV | |

| CAS Number | 2052-25-7 | |

| Molecular Formula | C₁₆H₁₁N₂NaO₆S | |

| Molecular Weight | 382.32 g/mol | |

| Appearance | Black powder | |

| Solubility | Soluble in water (forms a bordeaux red solution), slightly soluble in ethanol and acetone. |

Synthesis of this compound: A Laboratory-Scale Protocol

The synthesis of this compound involves two primary stages: the diazotization of 3-amino-4-hydroxybenzenesulfonic acid and the subsequent azo coupling with naphthalene-1,5-diol. The following protocol is a representative laboratory-scale procedure adapted from analogous azo dye syntheses.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 3-Amino-4-hydroxybenzenesulfonic acid | 189.19 |

| Sodium nitrite (NaNO₂) | 69.00 |

| Concentrated Hydrochloric acid (HCl) | 36.46 |

| Naphthalene-1,5-diol | 160.17 |

| Sodium hydroxide (NaOH) | 40.00 |

| Sodium chloride (NaCl) | 58.44 |

| Ice | - |

| Distilled water | - |

Experimental Procedure

Step 1: Diazotization of 3-Amino-4-hydroxybenzenesulfonic acid

-

In a 250 mL beaker, prepare a suspension of 3-amino-4-hydroxybenzenesulfonic acid in distilled water.

-

Add concentrated hydrochloric acid to the suspension and cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite in distilled water and cool the solution to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the suspension of 3-amino-4-hydroxybenzenesulfonic acid, ensuring the temperature remains between 0 and 5 °C. The addition should be done over a period of 20-30 minutes with vigorous stirring.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Step 2: Azo Coupling with Naphthalene-1,5-diol

-

In a separate 500 mL beaker, dissolve naphthalene-1,5-diol in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold solution of naphthalene-1,5-diol.

-

A colored precipitate of this compound should form immediately. Maintain the temperature below 5 °C and the alkaline pH of the reaction mixture throughout the addition.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

The precipitated this compound can be collected by vacuum filtration.

-

Salting Out: To improve the precipitation of the dye, sodium chloride can be added to the reaction mixture. This process, known as "salting out," decreases the solubility of the dye in the aqueous solution.

-

Wash the collected crude product with a cold, saturated sodium chloride solution to remove unreacted starting materials and by-products.

-

Recrystallization: For further purification, the crude dye can be recrystallized from a suitable solvent, such as a water-ethanol mixture. Dissolve the crude product in a minimal amount of hot solvent, and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Experimental Workflow

Caption: Experimental workflow for the laboratory synthesis of this compound.

Industrial Manufacturing Process

The industrial manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is conducted on a much larger scale. A patented process provides insight into the industrial methodology, which includes steps for raw material purification and a specific drying technique to improve the product's properties.

The overall industrial process can be summarized as follows:

-

Feed Purification: The raw material, naphthalene-1,5-diol, is purified by washing with a sodium chloride brine solution.

-

Diazotization: 3-amino-4-hydroxybenzenesulfonic acid is diazotized with sodium nitrite in an acidic medium at low temperatures (0-3 °C).

-

Salification: This step involves the preparation of the coupling component, naphthalene-1,5-diol, in an alkaline solution to facilitate the coupling reaction.

-

Coupling: The diazonium salt solution is reacted with the prepared naphthalene-1,5-diol solution at low temperatures.

-

Acidifying and Refining: The reaction mixture is acidified, and a refining step is carried out to improve the purity of the product.

-

Drying: The final product is dried, with spray drying being a preferred method to produce a hollow, bead-shaped product with improved solubility.

Quantitative Data from Industrial Process

The following table summarizes the quantitative data from a patented industrial process for the manufacturing of this compound.

| Step | Reactant/Reagent | Quantity |

| Feed Purification | Naphthalene-1,5-diol | 135 kg |

| 25% Sodium chloride brine | 400 L | |

| Diazotization | 3-Amino-4-hydroxybenzenesulfonic acid | 160-170 kg |

| Water | 1000-1400 L | |

| Sodium Nitrite | 62-65 kg | |

| Ice | 200-500 kg | |

| Coupling & Post-treatment | Hydrochloric acid (31%) | 290 kg |

Synthesis Pathway

Caption: Chemical synthesis pathway of this compound.

Characterization and Analysis

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and confirm the chromophore's electronic transitions.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as O-H, N=N, S=O, and aromatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.

Conclusion

This technical guide has provided a detailed overview of the synthesis and manufacturing of this compound. The laboratory-scale protocol, adapted from established azo dye synthesis procedures, offers a practical guide for researchers. The discussion of the industrial manufacturing process, based on patent literature, highlights the key steps and quantitative aspects of large-scale production. The synthesis of this compound serves as an excellent example of the principles of diazotization and azo coupling, which are fundamental to the production of a vast array of synthetic dyes. Further research to publish comprehensive analytical data for this compound would be beneficial for the scientific community.

References

Mordant Black PV CAS number and synonyms

CAS Number: 2052-25-7

Synonyms: Mordant Black 9, Acid Mordant Black PV, Chrome Fast Black PV, C.I. 16500

This technical guide provides an in-depth overview of this compound, also known as Mordant Black 9. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and established applications. While direct applications in drug development are not widely documented, this guide offers comprehensive technical data that may inform novel research directions.

Chemical and Physical Properties

This compound is a monoazo dye, characterized by its use in conjunction with a mordant to fix the dye to substrates, primarily textiles like wool, silk, and nylon. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2052-25-7 | [1] |

| Molecular Formula | C₁₆H₁₁N₂NaO₆S | [1] |

| Molecular Weight | 382.32 g/mol | [1] |

| Appearance | Black powder | [2] |

| Solubility | Soluble in water (Bordeaux red solution), slightly soluble in ethanol and acetone. | [3] |

| Color Index | C.I. 16500 |

Experimental Protocols

Synthesis of Mordant Black 9

The manufacturing process for Mordant Black 9 involves a diazotization reaction followed by an azo coupling.

Materials:

-

3-Amino-4-hydroxybenzenesulfonic acid

-

Naphthalene-1,5-diol

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Diazotization: 3-Amino-4-hydroxybenzenesulfonic acid is diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5 °C). This reaction forms a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with Naphthalene-1,5-diol under alkaline conditions. The coupling reaction typically occurs at a controlled pH to ensure the correct substitution pattern.

-

Isolation: The resulting Mordant Black 9 dye is then precipitated, filtered, and dried.

General Protocol for Dyeing with Mordant Dyes

This protocol provides a general framework for the application of mordant dyes, including Mordant Black 9, in a laboratory setting for dyeing protein-based fibers.

Materials:

-

Fiber substrate (e.g., wool, silk)

-

Mordant (e.g., potassium dichromate, alum)

-

Mordant Black 9 dye

-

Acetic acid

-

Water bath or heating mantle

-

Beakers and stirring rods

Procedure:

-

Scouring of Fibers: The fiber is first cleaned to remove any impurities by washing with a neutral soap solution, followed by thorough rinsing.

-

Mordanting:

-

Prepare a mordant bath by dissolving the chosen mordant in water. The concentration will depend on the mordant and the desired shade.

-

Introduce the wet, scoured fibers into the mordant bath.

-

Slowly heat the bath to a near-boil and maintain for approximately one hour, stirring gently.

-

Allow the fibers to cool in the bath, then remove and rinse.

-

-

Dyeing:

-

Prepare a dyebath by dissolving Mordant Black 9 in water. The amount of dye will depend on the weight of the fiber and the desired depth of shade.

-

Acidify the dyebath with acetic acid to a pH of approximately 4.5-5.5.

-

Introduce the wet, mordanted fibers into the dyebath.

-

Slowly raise the temperature to a near-boil and maintain for one to two hours, with occasional stirring.

-

Allow the dyebath to cool before removing the fibers.

-

-

Rinsing and Drying: Rinse the dyed fibers thoroughly in warm and then cold water until the water runs clear. The fibers are then dried away from direct sunlight.

Visualization of Synthesis Pathway

The chemical synthesis of Mordant Black 9 is a straightforward two-step process, as illustrated below.

Applications and Research Context

The primary application of this compound is in the textile industry for dyeing various natural fibers. Its ability to form stable complexes with metal ions, a characteristic of mordant dyes, suggests potential for analytical applications. While specific studies on Mordant Black 9 are limited, related mordant dyes, such as Mordant Black 11 (Eriochrome Black T), are well-established as metal indicators in complexometric titrations. This suggests that Mordant Black 9 could potentially be explored for similar applications, such as the extractive analysis of metal traces in biological or environmental samples. One study has noted its use in the extractive analysis of aluminum traces in dialysis solutions, highlighting its potential in analytical chemistry relevant to healthcare.

For researchers in drug development, while this compound is not a therapeutic agent, its properties as an azo dye and a metal-chelating agent could be of interest in toxicological studies or as a component in the development of novel analytical methods. The general toxicological profile of azo dyes is an area of ongoing research, particularly concerning their metabolic cleavage products.

References

Spectral Characteristics of Mordant Black PV: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of Mordant Black PV, also known as C.I. Mordant Black 9 and Chrome Black PV (CAS Number: 2052-25-7).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document summarizes the available spectral data, outlines detailed experimental protocols for spectral analysis, and explores the potential applications of this and related azo dyes in biomedical research. While primarily used in the textile and leather industries, the unique photophysical properties of azo dyes suggest their potential utility in areas such as biosensor development and cellular imaging.[3][4][5] This guide consolidates the existing knowledge to facilitate further research and application development.

Introduction to this compound

This compound (C.I. Mordant Black 9) is a monoazo dye belonging to the mordant class of colorants. These dyes require a mordant, typically a metal ion, to bind to the substrate, forming a coordination complex that enhances the fastness of the color. The chemical structure of this compound, sodium 3-[(1,5-dihydroxy-2-naphthalenyl)azo]-4-hydroxybenzenesulfonate, features an azo group (-N=N-) which acts as the primary chromophore, responsible for its color. The molecule also contains hydroxyl and sulfonic acid groups that can participate in chelation with metal ions.

While its established applications are predominantly industrial, the rich photophysical properties of the azo dye class, including strong absorbance and potential for fluorescence quenching, make them interesting candidates for biomedical and pharmaceutical research. This guide will focus on the spectral characteristics that are pertinent to such advanced applications.

Spectral Properties of this compound

The color and spectral properties of this compound are influenced by its molecular structure and the surrounding chemical environment, including the solvent and pH.

UV-Visible Absorption Characteristics

This compound is soluble in water, presenting a bordeaux red solution, and is also soluble to some extent in ethanol and cellosolve, yielding a red solution. It is only slightly soluble in acetone. The color of the dye solution is sensitive to pH, appearing as a wine red color in the presence of concentrated hydrochloric acid and shifting to a red wine color with the addition of concentrated sodium hydroxide solution.

Specific quantitative data on the absorption maxima (λmax) and molar absorptivity (ε) of this compound in a range of solvents is not extensively documented in readily available literature. However, based on the general behavior of related azo dyes, the following characteristics can be expected:

-

Solvatochromism: The position of the absorption maximum of azo dyes is often dependent on the polarity of the solvent, a phenomenon known as solvatochromism. This is due to differential solvation of the ground and excited electronic states of the dye molecule. For similar aminoazobenzene dyes, a bathochromic shift (shift to longer wavelengths) of the absorption maxima is observed in solvents with higher proton acceptor ability and dipolarity/polarizability.

-

Effect of pH: The absorption spectrum of azo dyes containing acidic or basic functional groups is typically pH-dependent. The protonation or deprotonation of these groups can alter the electronic distribution within the chromophore, leading to shifts in the absorption maxima.

Table 1: Summary of Expected Spectral Characteristics of this compound

| Property | Description | Anticipated Value/Behavior |

| Chemical Name | C.I. Mordant Black 9, Chrome Black PV | Sodium 3-[(1,5-dihydroxy-2-naphthalenyl)azo]-4-hydroxybenzenesulfonate |

| CAS Number | 2052-25-7 | - |

| Molecular Formula | C₁₆H₁₁N₂NaO₆S | - |

| Appearance | Black powder | - |

| Solubility | In Water | Bordeaux red solution |

| In Ethanol | Red solution | |

| In Acetone | Slightly soluble | |

| UV-Vis λmax | Solvent Dependent | Expected to show solvatochromism. Specific values are not readily available in the literature. For similar azo dyes, λmax can range from 400 nm to over 600 nm depending on the solvent and substituents. |

| Molar Absorptivity (ε) | - | For many azo dyes, molar absorptivity is high, often in the range of 10⁴ to 10⁵ L mol⁻¹ cm⁻¹. |

| Fluorescence | - | Azo dyes are generally non-fluorescent or weakly fluorescent and are often used as quenchers in fluorescence-based assays. |

Experimental Protocols for Spectral Analysis

The following protocols provide a general framework for the spectral characterization of this compound and other azo dyes.

Preparation of Stock Solutions

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolve the dye in a Class A volumetric flask using the desired solvent (e.g., ultrapure water, ethanol, DMSO) to prepare a stock solution of a known concentration (e.g., 1 mM).

-

Ensure complete dissolution, using sonication if necessary. Store the stock solution in the dark to prevent photodegradation.

UV-Visible Absorption Spectroscopy

-

Use a calibrated dual-beam UV-Visible spectrophotometer.

-

Prepare a series of dilutions of the this compound stock solution in the solvent of interest to cover a range of concentrations (e.g., 1 µM to 50 µM).

-

Record the absorption spectrum of each solution over a wavelength range of at least 250-700 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar absorptivity (ε), plot the absorbance at λmax against the concentration of the dye. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit will be the molar absorptivity.

Investigation of Solvatochromism

-

Prepare solutions of this compound at a constant concentration in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).

-

Record the UV-Visible absorption spectrum for each solution.

-

Tabulate the λmax values for each solvent and correlate them with solvent polarity parameters (e.g., dielectric constant, Reichardt's dye ET(30) scale).

Investigation of pH Effects

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).

-

Add a constant aliquot of a concentrated this compound stock solution to each buffer to achieve the same final dye concentration.

-

Record the UV-Visible absorption spectrum for each solution.

-

Plot the absorbance at specific wavelengths against the pH to determine any pKa values associated with the dye's functional groups.

Potential Biomedical Applications

While this compound itself is not widely cited in biomedical literature, the broader class of azo dyes possesses properties that make them suitable for various research and diagnostic applications.

Azo Dyes as Quenchers in FRET-Based Biosensors

Many azo dyes are efficient quenchers of fluorescence. This property can be exploited in the design of Förster Resonance Energy Transfer (FRET) based biosensors. In such a sensor, a fluorescent donor is linked to an azo dye acceptor via a substrate that can be cleaved by a specific enzyme. In the intact state, the azo dye quenches the donor's fluorescence. Upon enzymatic cleavage of the substrate, the donor and acceptor are separated, leading to an increase in fluorescence. This "turn-on" signal can be used to detect and quantify enzymatic activity.

Azo Dyes in Cellular Imaging and Staining

Mordant dyes have historically been used in histology for staining tissues for microscopic examination. The interaction of the dye and mordant with cellular components can provide contrast for visualizing specific structures. While less common in modern live-cell imaging, the development of novel azo dyes with specific targeting moieties could open up new possibilities for cellular and subcellular staining. Some azo compounds have been investigated for their use in cellular staining to visualize cellular components and metabolic processes.

Conclusion

This compound (C.I. Mordant Black 9) is a monoazo dye with spectral properties that are sensitive to its environment. While detailed quantitative spectral data in a variety of solvents is not extensively published, this guide provides a framework for its systematic characterization. The broader class of azo dyes, to which this compound belongs, exhibits photophysical properties that are of significant interest to the biomedical and drug development communities, particularly in the design of biosensors and imaging agents. Further research into the specific characteristics and potential functionalization of this compound could unlock its potential for these advanced applications.

References

A Technical Guide to the Solubility of Mordant Black PV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Mordant Black PV (C.I. Mordant Black 9; CAS No. 2052-25-7), an azo dye with applications in various industrial and research settings. This document details available solubility data, outlines experimental protocols for its determination, and presents logical workflows to guide researchers in their experimental design.

Core Topic: Solubility of this compound

This compound is a complex organic dye whose solubility is a critical parameter for its application in areas such as textile dyeing, manufacturing of inks and paints, and analytical chemistry. Its solubility is influenced by factors including the solvent's polarity, temperature, and the purity of the dye itself. Understanding the solubility of this compound in different media is essential for developing stable formulations, predicting its behavior in various systems, and designing effective experimental protocols.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that solubility can be significantly affected by the specific form and purity of the dye.

| Solvent | Temperature | Solubility (g/L) | Observations | Source(s) |

| Water | 20 °C | 48 | Soluble | [1] |

| 25 °C (cold) | 10 - 40 | Soluble, forms a bordeaux red solution. | [2] | |

| 90 °C (hot) | 180 - 250 | [2] | ||

| Ethanol | Ambient | Not specified | Described as "right amount soluble". | [2][3] |

| Methanol | Ambient | Not specified | Azo dyes are generally soluble in methanol. | |

| Acetone | Ambient | Not specified | Described as "slightly soluble". | |

| Dimethyl Sulfoxide (DMSO) | Ambient | Not specified | A common solvent for azo dyes, often used for preparing stock solutions. |

*Note: A range is provided for water solubility as a patent indicates that the solubility can be improved from 10 g/L to 40 g/L in cold water and from 180 g/L to 250 g/L in hot water through process modifications that enhance purity.

Experimental Protocols

For researchers requiring precise solubility values for their specific sample of this compound and experimental conditions, the following established methodologies are recommended.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials with airtight seals

-

Syringe and syringe filters (0.45 µm)

-

Pre-weighed, dry flasks

-

Drying oven or vacuum evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of vials.

-

Accurately add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, dry flask.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the flask using a drying oven at a temperature that will not degrade the dye, or by using a vacuum evaporator.

-

Once all the solvent has been removed, cool the flask in a desiccator to room temperature.

-

Weigh the flask containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial mass of the empty flask from the final constant mass.

-

The solubility (S) is expressed in grams per liter (g/L) using the formula: S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

-

UV-Vis Spectrophotometry Method for Solubility Determination

This method relies on the Beer-Lambert law and is suitable for colored compounds like this compound. It involves creating a calibration curve to determine the concentration of a saturated solution.

Objective: To determine the saturation solubility of this compound using its absorbance characteristics.

Materials:

-

This compound powder

-

Selected solvent

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute, known concentration solution of this compound in the chosen solvent.

-

Scan the solution over a relevant wavelength range to determine the λmax, the wavelength at which the dye exhibits the highest absorbance.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a precisely known concentration.

-

Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. Perform a linear regression to obtain the equation of the line and the R² value.

-

-

Preparation and Measurement of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 to 1.3).

-

Filter the saturated solution using a 0.45 µm syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution from its absorbance.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at that temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using either the gravimetric or spectrophotometric method.

Caption: Workflow for determining this compound solubility.

Logical Relationships in Solubility

This diagram illustrates the key factors influencing the solubility of a dye like this compound.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide on the Health and Safety of Mordant Black PV

Disclaimer: This document provides a comprehensive overview of the currently available health and safety information for Mordant Black PV (CAS 2052-25-7). It is important to note that specific toxicological data for this compound is limited in publicly accessible scientific literature and safety data sheets. The information presented herein is intended for researchers, scientists, and drug development professionals and should be used as a guide in conjunction with established laboratory safety protocols and professional judgment.

Introduction to this compound

This compound, also known as C.I. Mordant Black 9 and Chrome Fast Black PV, is a monoazo dye. Its chemical name is Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate[1][2]. This dye is utilized in the textile industry for coloring materials such as wool, silk, nylon, and leather, as well as in the electrochemical tinting of aluminum[1][3][4]. The dyeing process with mordant dyes involves the formation of a metal-dye complex, typically with chromium salts, on the fiber, which results in high color and wash fastness.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2052-25-7 | |

| Molecular Formula | C₁₆H₁₁N₂NaO₆S | |

| Molecular Weight | 382.32 g/mol | |

| Appearance | Coffee-colored or black powder | |

| Water Solubility | Soluble | |

| pKa | 0.69 (at 20 °C) |

Health and Safety Data

General Hazards of Azo Dyes

Azo dyes as a class have been studied for their toxicological profiles. The primary concern with many azo dyes is not the intact molecule itself, but rather the aromatic amines that can be formed through reductive cleavage of the azo bond (-N=N-). This metabolic activation can occur in the human body, for instance by intestinal anaerobic bacteria, or in the environment. Some of these aromatic amines are known or suspected carcinogens and mutagens.

The carcinogenicity of azo dyes is linked to three main mechanisms, all of which involve metabolic activation to reactive electrophilic intermediates that can covalently bind to DNA:

-

Reduction and cleavage of the azo linkage to form aromatic amines, which are then metabolically oxidized.

-

Metabolic oxidation of azo dyes that already contain free aromatic amine groups.

-

Direct oxidation of the azo linkage to highly reactive electrophilic diazonium salts.

dot

Caption: General metabolic pathway for the potential toxicity of azo dyes.

Ecotoxicity and Biodegradation

A survey of azo-colorants conducted in Denmark indicated that Mordant Black 9 is substantially biodegraded, with a degradation rate of 75-94%. This suggests a lower persistence in the environment compared to some other azo dyes.

Toxicology of Precursors

This compound is synthesized via the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid and subsequent coupling with Naphthalene-1,5-diol. The health and safety data for these precursors can provide some insight into potential hazards.

3-Amino-4-hydroxybenzenesulfonic Acid (CAS 98-37-3)

This precursor is known to be an irritant and may cause burns. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.

Quantitative Data for 3-Amino-4-hydroxybenzenesulfonic Acid:

| Hazard Statement | Classification | Reference |

| Skin Irritation | Causes skin irritation (H315) | |

| Eye Irritation | Causes serious eye irritation (H319) |

Naphthalene-1,5-diol (CAS 83-56-7)

This compound is described as a mild eye irritant and may be harmful if swallowed.

Quantitative Data for Naphthalene-1,5-diol:

| Hazard Statement | Classification | Reference |

| Acute Toxicity, Oral | Harmful if swallowed (H302) | |

| Eye Irritation | Mildly irritating to the eyes |

Experimental Protocols for Azo Dye Safety Assessment

While specific experimental protocols for this compound were not found, general methodologies for the safety testing of azo dyes in textiles are well-established. These protocols primarily focus on the detection of banned aromatic amines that can be released from the dyes.

Detection of Banned Aromatic Amines in Textiles

A common experimental workflow involves the reductive cleavage of the azo bonds, followed by the extraction and analysis of the resulting amines.

Methodology Overview:

-

Sample Preparation: A textile sample is cut into small pieces.

-

Reductive Cleavage: The sample is treated with a reducing agent, such as sodium dithionite, in a buffered solution at an elevated temperature (e.g., 70°C) to cleave the azo bonds and release any aromatic amines.

-

Extraction: The released amines are extracted from the aqueous solution using either liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE).

-

Concentration: The extract is concentrated to a smaller volume to increase the sensitivity of the analysis.

-

Analysis: The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to separate, identify, and quantify the aromatic amines.

dot

Caption: General experimental workflow for the analysis of banned azo dyes.

Handling and Storage

General safe handling and storage practices for chemical powders should be followed for this compound.

-

Handling: Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Conclusion

The available health and safety data for this compound (CAS 2052-25-7) is sparse. While it is known to be an effective mordant dye for textiles and appears to be biodegradable, a comprehensive toxicological profile is lacking. The primary toxicological concern for azo dyes, in general, stems from their potential to metabolize into harmful aromatic amines. The known hazards of its precursors—3-Amino-4-hydroxybenzenesulfonic acid and Naphthalene-1,5-diol—suggest that caution should be exercised when handling this compound. Researchers and professionals working with this compound should adhere to strict safety protocols and handle it as a potentially hazardous substance until more definitive toxicological data becomes available. Standardized analytical methods for the detection of banned aromatic amines should be employed for quality control of textiles dyed with this substance.

References

The Inner Workings of Mordant Black PV: A Technical Guide to its Action as a Metal Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Mordant Black PV as a metal indicator in complexometric titrations. The principles, quantitative data, and experimental protocols detailed herein are intended to equip researchers with the foundational knowledge for the precise application of this indicator in quantitative analysis.

Introduction to this compound

This compound, also known as C.I. Mordant Black 9 and Chrome Black PV, is an azo dye that serves as a metallochromic indicator.[1] Its utility is primarily in analytical chemistry, specifically in complexometric titrations, for the quantitative determination of various metal ions. Like other metallochromic indicators, its function is based on the formation of a colored complex with metal ions. The endpoint of the titration is signaled by a distinct color change when the indicator is displaced from its metal complex by a stronger chelating agent, typically ethylenediaminetetraacetic acid (EDTA).

Chemical Properties and Structure

This compound is a water-soluble anionic dye. Its chemical structure is characterized by an azo group (-N=N-) that connects two naphthol derivatives, along with a sulfonic acid group which imparts water solubility.

-

IUPAC Name: Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate

-

CAS Number: 2052-25-7[1]

-

Molecular Formula: C₁₆H₁₁N₂NaO₆S[1]

-

Molecular Weight: 382.32 g/mol [1]

The key functional groups involved in its action as an indicator are the hydroxyl (-OH) groups, which can deprotonate and form coordination bonds with metal ions.

Mechanism of Action

The indicating action of this compound is governed by the principles of complex formation and acid-base equilibria. The process can be dissected into two key aspects: its behavior as a weak acid and its complexation with metal ions.

Acid-Base Properties

At a pH below 6.3, the indicator exists predominantly in its fully protonated form (H₂In⁻), which is red. Between pH 8 and 10, the first proton is lost, and the indicator is in its blue form (HIn²⁻). Above pH 11.55, the second proton is dissociated, resulting in a reddish-orange form (In³⁻). The optimal pH range for titrations using these types of indicators is typically between 8 and 10, where the free indicator exists in its blue form.

Complex Formation and Titration Principle

In the presence of metal ions (Mⁿ⁺) at an appropriate pH (typically buffered to around 10), this compound forms a stable, colored complex. This complex is often wine-red. The formation of this complex can be represented by the following equilibrium:

Mⁿ⁺ + HIn²⁻ (blue) ⇌ MInⁿ⁻² (wine-red) + H⁺

For a successful titration, two conditions must be met:

-

The metal-indicator complex (MInⁿ⁻²) must be stable enough to form, but significantly less stable than the metal-titrant complex (in this case, M-EDTA).

-

The color of the free indicator (HIn²⁻) must be distinctly different from the color of the metal-indicator complex (MInⁿ⁻²).

During a complexometric titration, a solution of a strong chelating agent like EDTA (represented as Y⁴⁻ in its fully deprotonated form) is added to the solution containing the metal ion and the this compound indicator. EDTA forms a highly stable, colorless complex with the metal ion.

Initially, the metal ions are in excess and are complexed with the indicator, imparting a wine-red color to the solution. As EDTA is added, it first reacts with the free metal ions. Near the equivalence point, the concentration of free metal ions becomes very low. The EDTA then begins to displace the indicator from its metal complex due to the formation of the more stable M-EDTA complex.

MInⁿ⁻² (wine-red) + Y⁴⁻ ⇌ MYⁿ⁻⁴ (colorless) + HIn²⁻ (blue)

The endpoint of the titration is reached when all the metal ions are complexed by the EDTA. This releases the free indicator (HIn²⁻) into the solution, causing a sharp color change from wine-red to blue.

Quantitative Data

Precise quantitative analysis using this compound requires an understanding of its acid dissociation constants (pKa) and the stability constants of its metal complexes. As specific, experimentally determined data for this compound is scarce in publicly available literature, the data for the closely related Eriochrome Black T is presented here for illustrative purposes.

| Parameter | Value | Conditions |

| pKa₁ | 6.3 | 25°C |

| pKa₂ | 11.55 | 25°C |

Table 1: Acid Dissociation Constants for Eriochrome Black T

The stability of the metal-indicator complex is crucial for a sharp endpoint. The logarithm of the formation constant (log K) for various metal-Eriochrome Black T complexes provides insight into their stability.

| Metal Ion | log K (M-EBT) |

| Mg²⁺ | 7.0 |

| Ca²⁺ | 5.4 |

| Zn²⁺ | 12.9 |

| Cd²⁺ | 12.0 |

| Pb²⁺ | 12.0 |

| Mn²⁺ | 9.6 |

| Ni²⁺ | >14 |

Table 2: Stability Constants for selected Metal-Eriochrome Black T Complexes (Note: These are representative values and can vary with experimental conditions such as ionic strength and temperature).

Experimental Protocol: Determination of Water Hardness

This protocol outlines the determination of total water hardness (Ca²⁺ and Mg²⁺) using a similar indicator, Eriochrome Black T, which follows the same principles as this compound.

5.1. Reagents and Preparation

-

Standard 0.01 M EDTA Solution: Dissolve 3.722 g of disodium EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask.

-

Ammonia Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with deionized water.

-

Indicator Solution: Dissolve 0.5 g of Eriochrome Black T in 100 mL of triethanolamine or isopropanol.

-

Water Sample

5.2. Titration Procedure

-

Pipette 50.0 mL of the water sample into a 250 mL conical flask.

-

Add 1-2 mL of the ammonia buffer solution to bring the pH to approximately 10.

-

Add 2-3 drops of the indicator solution. The solution should turn wine-red if hardness is present.

-

Titrate the solution with the standard 0.01 M EDTA solution with constant swirling.

-

The endpoint is reached when the color changes from wine-red through purple to a distinct blue. There should be no reddish tinge remaining.

-

Record the volume of EDTA solution used.

-

Repeat the titration for concordant results.

5.3. Calculation of Total Hardness

Total Hardness (in mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used (in L)

-

M_EDTA = Molarity of EDTA solution (in mol/L)

-

100.09 = Molar mass of CaCO₃ (in g/mol )

-

V_sample = Volume of water sample (in L)

Visualizations

The following diagrams illustrate the chemical processes described above.

References

Theoretical Insights into the Electronic Structure of Mordant Black Dyes: A Computational Guide

This technical guide delves into the theoretical examination of the electronic structure of Mordant Black dyes, with a focus on computational methodologies that elucidate their optoelectronic properties. Aimed at researchers, chemists, and materials scientists, this document provides a comprehensive overview of the computational protocols, quantitative data derived from these studies, and the logical workflows involved in such theoretical investigations. The content is primarily based on recent density functional theory (DFT) studies aimed at designing novel dye structures for applications such as visible light harvesting.

Introduction

Mordant dyes are a class of colorants that require a mordant to bind to materials, forming a coordination complex with the dye molecules. Understanding the electronic structure of these dyes is crucial for predicting their color, stability, and potential applications in fields ranging from textiles to advanced materials like dye-sensitized solar cells (DSSCs).[1] Theoretical studies, particularly those employing quantum chemistry methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide profound insights into molecular orbitals, electronic transitions, and other key parameters that govern the behavior of these dyes.[2][3][4]

Recent research has focused on modifying the structure of Mordant Black to enhance its optical performance, particularly for use as a visible light harvesting material.[5] By computationally designing new dye structures and analyzing their electronic properties, scientists can forecast the efficacy of these materials before undertaking complex synthesis and experimentation.

Computational Methodology

The primary method for investigating the electronic structure of Mordant Black derivatives is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Electronic Property Calculation

A foundational step in the theoretical study of dye molecules is the optimization of their molecular geometry. This process determines the lowest energy, and therefore most stable, three-dimensional arrangement of the atoms. Subsequent calculations on this optimized structure yield its electronic properties.

Protocol:

-

Computational Method: Density Functional Theory (DFT).

-

Functional: The Coulomb-attenuating method Becke, 3-parameter, Lee-Yang-Parr (CAM-B3LYP) functional is frequently used. This hybrid, long-range corrected functional is effective for calculating electronic excitations and optical properties.

-

Basis Set: The 6-31G+(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost for molecules of this size.

-

Software: Quantum chemistry software packages such as Gaussian are standard tools for performing these calculations.

-

Calculated Properties: Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (HLG). Ionization Potentials (IP) and nonlinear optical (NLO) responses are also calculated to assess the molecule's electron-donating ability and potential for optical applications.

Simulation of UV-Visible Spectra

To predict the color and light-absorbing properties of the dyes, Time-Dependent DFT (TD-DFT) calculations are performed. This method is used to investigate excited states and can accurately predict the UV-Visible absorption spectra of molecules.

Protocol:

-

Computational Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: The same functional and basis set used for geometry optimization (e.g., CAM-B3LYP/6-31G+(d,p)) are typically used for consistency.

-

Solvent Effects: To simulate realistic conditions, solvent effects are often included using a model such as the Polarized Continuum Model (PCM).

-

Output: The primary output is the maximum absorption wavelength (λmax), which corresponds to the energy of the principal electronic transition and is crucial for understanding the dye's light-harvesting capabilities.

The following diagram illustrates the typical workflow for the theoretical analysis of a Mordant Black derivative.

Caption: Workflow for theoretical analysis of Mordant Black dyes.

Quantitative Data and Electronic Properties

A 2023 study by Hassan et al. designed a novel dye structure (MBR) derived from Mordant Black (MB) and introduced electron acceptor semiconducting units to create five new derivatives (MBR1-MBR5) for visible light harvesting applications. The theoretical calculations provided key quantitative data on their electronic and optical properties.

Frontier Molecular Orbitals and Energy Gaps

The HOMO and LUMO energies are critical for determining a molecule's charge transfer properties and reactivity. The HOMO-LUMO gap (HLG) is an indicator of molecular stability and the energy required for electronic excitation.

| Dye Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| MBR | - | - | - |

| MBR1 | - | - | - |

| MBR2 | - | - | - |

| MBR3 | - | - | - |

| MBR4 | - | - | 0.23 |

| MBR5 | - | - | - |

| (Note: Specific HOMO/LUMO values for each derivative were not available in the provided search results, but the trend of a decreasing gap with modification was highlighted. The smallest gap for MBR4 is explicitly mentioned.) |

The dye MBR4, with the smallest HLG of 0.23 eV, was identified as having the most significant potential for applications requiring efficient electron excitation.

Optical and Electronic Parameters

The study calculated several parameters to evaluate the suitability of the designed dyes for photovoltaic and nonlinear optical applications.

| Dye Molecule | Ionization Potential (IP) (eV) | Max. Absorption (λmax) (nm) | NLO Response (Debye-Angstrom⁻¹) |

| MBR | - | 682 | - |

| MBR1 | 5.616 - 8.320 (range for all dyes) | 565 (blue-shifted) | - |

| MBR2 | 5.616 - 8.320 (range for all dyes) | 565-807 (red-shifted) | - |

| MBR3 | 5.616 - 8.320 (range for all dyes) | 565-807 (red-shifted) | - |

| MBR4 | 5.616 - 8.320 (range for all dyes) | 565-807 (red-shifted) | 144,234 |

| MBR5 | 5.616 - 8.320 (range for all dyes) | 565-807 (red-shifted) | - |

The ionization potentials, varying from 5.616 to 8.320 eV, indicated a good electron-donating trend for the designed dyes. The calculated λmax for the parent structure MBR (683 nm) showed excellent agreement with its experimental value (672 nm), validating the computational approach. Most modified dyes exhibited a significant red shift in their absorption spectra, which is desirable for capturing a broader range of the solar spectrum in photovoltaic applications. MBR4 demonstrated the greatest second-order nonlinear optical (NLO) response, making it a candidate for advanced optical materials.

Conclusion

Theoretical studies based on DFT and TD-DFT are powerful tools for elucidating the electronic structure of Mordant Black dyes and for rationally designing new materials with tailored properties. Computational modeling allows for the efficient screening of molecular structures and the prediction of their optoelectronic characteristics, such as HOMO-LUMO gaps, absorption spectra, and nonlinear optical responses. The work on Mordant Black derivatives demonstrates that targeted structural modifications can significantly enhance light-harvesting capabilities and other properties, providing a clear pathway for the development of next-generation materials for solar cells and other advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular modeling of mordant black dye for future applications as visible light harvesting materials with anchors: design and excited state dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Mordant Black Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Black dyes represent a significant class of azo dyes, renowned for their utility in both the textile industry and analytical chemistry. Their history is intertwined with the rapid advancements in synthetic dye chemistry in the early 20th century. Initially developed for their ability to form stable, deep black shades on fabrics like wool and silk through the use of a mordant, their unique property of forming distinctly colored complexes with metal ions led to their indispensable role as indicators in complexometric titrations. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of these versatile compounds, with a particular focus on prominent members of this class.

Discovery and Historical Development

The emergence of Mordant Black dyes is rooted in the expansion of the German chemical industry in the early 20th century, a period marked by intense innovation in azo coupling techniques. These techniques, particularly those involving naphthalene derivatives, enabled the creation of complex and robust dyes for industrial applications.

One of the most notable and widely used dyes in this class is Eriochrome Black T (EBT) , also known as Mordant Black 11. It was first synthesized during this era of rapid development in synthetic azo dyes.[1] Initially, it was commercialized under names such as Mordant Black 11 and C.I. 14645 for dyeing textiles, particularly wool, where it produced a deep black color in the presence of a chromium mordant. The name "Eriochrome" itself is a trademark, reflecting its application in dyeing wool after chroming.

A pivotal shift in the application of Eriochrome Black T occurred in the mid-20th century. In 1945, Gerold Schwarzenbach pioneered EDTA-based titrations, and a year later, in 1946, he and his colleagues identified Eriochrome Black T as an excellent indicator for these complexometric titrations.[2] They recognized that its sharp color change upon complexation with metal ions like calcium and magnesium could be used to precisely determine the endpoint of a titration. This discovery transformed EBT from a textile dye into a fundamental tool in analytical chemistry, particularly for water hardness determination.

Other important Mordant Black dyes include Mordant Black 1 (C.I. 15710) and Mordant Black 17 (Calcon, C.I. 15705). These dyes share a similar chemical backbone based on azo-coupled naphthalene derivatives and also function as both textile colorants and, in some cases, as metal indicators.

Chemical Properties and Synthesis

Mordant Black dyes are characterized by their azo linkage (–N=N–) connecting two or more aromatic rings, typically naphthalene derivatives. The presence of hydroxyl and sulfonic acid groups in their structure is crucial for both their mordanting ability and their function as metallochromic indicators.

Synthesis of Mordant Black Dyes

The synthesis of Mordant Black dyes follows the general principle of azo dye production: a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization A primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4][5]

Step 2: Azo Coupling The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or a naphthol derivative. The coupling position is directed by the activating groups on the coupling agent.

Synthesis Pathway for Mordant Black 1 (C.I. 15710)

Caption: Synthesis of Mordant Black 1.

Experimental Protocol: Synthesis of a Generic Mordant Black Dye (Illustrative)

The following is a generalized protocol for the synthesis of a Mordant Black dye, based on the principles of diazotization and azo coupling.

Materials:

-

Primary aromatic amine (e.g., 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid)

-

Coupling component (e.g., Naphthalen-2-ol)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Diazotization:

-

Dissolve the primary aromatic amine in a dilute solution of hydrochloric acid in a beaker.

-

Cool the beaker in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. A slight excess of nitrous acid can be tested for using starch-iodide paper.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling component (e.g., Naphthalen-2-ol) in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

The precipitated dye can be isolated by vacuum filtration.

-

Wash the filter cake with cold distilled water to remove any unreacted starting materials and salts.

-

The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., an ethanol-water mixture).

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

-

Application in Complexometric Titrations

The most significant application of certain Mordant Black dyes, particularly Eriochrome Black T, is as metallochromic indicators in complexometric titrations with ethylenediaminetetraacetic acid (EDTA).

Mechanism of Action

In a complexometric titration, the indicator must form a colored complex with the metal ion being titrated. This metal-indicator complex must be less stable than the metal-EDTA complex.

At the beginning of the titration, in a solution buffered to an appropriate pH (typically around 10 for Ca²⁺ and Mg²⁺), the indicator (e.g., Eriochrome Black T) is added to the metal ion solution, forming a wine-red metal-indicator complex. As the EDTA titrant is added, it first reacts with the free metal ions. Near the endpoint, the EDTA, being a stronger chelating agent, displaces the indicator from the metal-indicator complex. The release of the free indicator into the solution results in a sharp color change, in the case of EBT, from wine-red to a distinct blue, signaling the completion of the titration.

Workflow for Complexometric Titration using Eriochrome Black T

Caption: Complexometric titration workflow.

Experimental Protocol: Determination of Water Hardness (Ca²⁺ and Mg²⁺)

Reagents:

-

EDTA Solution (0.01 M): Dissolve approximately 3.72 g of disodium dihydrogen EDTA dihydrate in 1 liter of deionized water. Standardize against a primary standard calcium solution.

-

Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 liter with deionized water.

-

Eriochrome Black T Indicator Solution: Dissolve 0.5 g of Eriochrome Black T and 4.5 g of hydroxylamine hydrochloride in 100 mL of ethanol. This solution is stable for several weeks.

-

Sample: A known volume of the water sample to be analyzed.

Procedure:

-

Pipette a known volume of the water sample (e.g., 50.0 mL) into a 250 mL conical flask.

-

Add 1-2 mL of the pH 10 buffer solution to the flask.

-

Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color if calcium or magnesium ions are present.

-

Titrate the sample with the standardized 0.01 M EDTA solution from a burette with constant swirling.

-

As the endpoint is approached, the color will begin to change from red to purple.

-

The endpoint is reached when the last tinge of red disappears, and the solution turns a clear blue.

-

Record the volume of EDTA solution used.

-

Calculate the total hardness of the water, usually expressed as mg/L of CaCO₃.

Quantitative Data

The stability of the metal-indicator and metal-EDTA complexes is crucial for a successful complexometric titration. The stability is quantified by the formation constant (K_f) or its logarithm (log K_f).

Table 1: Logarithm of Stability Constants (log K_f) for Selected Metal-EDTA Complexes

| Metal Ion | log K_f (Metal-EDTA) |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.6 |

| Ni²⁺ | 18.6 |

| Cu²⁺ | 18.8 |

| Fe³⁺ | 25.1 |

Table 2: Logarithm of Stability Constants (log K_f) for Selected Metal-Eriochrome Black T Complexes

| Metal Ion | log K_f (Metal-EBT) |

| Ca²⁺ | 5.4 |

| Mg²⁺ | 7.0 |

| Ni²⁺ (1:1) | 8.17 |

| Ni²⁺ (1:2) | 11.17 |

The data clearly shows that the metal-EDTA complexes are significantly more stable than the corresponding metal-EBT complexes, which is a prerequisite for the indicator to be displaced at the endpoint of the titration.

Other Mordant Black Dyes

While Eriochrome Black T is the most prominent member of this class in analytical chemistry, other Mordant Black dyes have their specific applications.

-

Mordant Black 1 (Acid Chrome Black A): This dye is primarily used for dyeing wool, silk, and nylon, producing shades from blueish-grey to black. Its synthesis involves the diazotization of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid and coupling with naphthalen-2-ol.

-

Mordant Black 17 (Calcon or Eriochrome Blue Black R): Calcon is another important complexometric indicator, particularly useful for the determination of calcium at a high pH (around 12.5), where magnesium precipitates as the hydroxide and does not interfere. Its synthesis involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and coupling with naphthalen-2-ol.

Conclusion

The discovery and development of Mordant Black dyes exemplify the synergy between industrial and analytical chemistry. From their origins as robust textile colorants to their indispensable role as precise indicators in complexometric titrations, these compounds have had a lasting impact on various scientific and technological fields. The principles of their synthesis and the mechanism of their action as metallochromic indicators continue to be fundamental concepts in chemistry. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in understanding and utilizing these remarkable dyes.

References

Methodological & Application

Application Notes and Protocols for Mordant Black PV in Complexometric Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Black PV, also widely known as Eriochrome Black T (EBT), is a versatile metal-ion indicator used extensively in analytical chemistry for complexometric titrations. This method is a cornerstone of quantitative analysis for determining the concentration of various metal ions in a solution. The principle of this titration relies on the formation of a stable, colored complex between the metal ion and the indicator at a specific pH. A chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is then used as the titrant. EDTA forms a more stable complex with the metal ion, displacing the indicator and causing a distinct color change at the endpoint.

These application notes provide detailed protocols for the use of this compound in the complexometric titration of common metal ions, guidance on reagent preparation, and a summary of key quantitative data.

Principle of Complexometric Titration with this compound

The underlying chemistry of a complexometric titration using this compound involves a competition for the metal ion between the indicator and the titrant (EDTA). The indicator, which is blue in its free form at the typical operating pH of 10, initially forms a wine-red complex with the metal ions present in the sample.[1][2][3]

The reaction can be generalized as follows:

M²⁺ + HIn²⁻ (blue) ⇌ MIn⁻ (wine-red) + H⁺

During the titration, EDTA (represented as H₂Y²⁻) is added. EDTA forms a significantly more stable, colorless complex with the metal ions.[4]

MIn⁻ (wine-red) + H₂Y²⁻ ⇌ MY²⁻ (colorless) + HIn²⁻ (blue) + H⁺

At the equivalence point, when all the metal ions have been complexed by EDTA, the indicator is released back into its free, blue form, signaling the completion of the titration. The sharpness of the endpoint is dependent on the relative stability of the metal-indicator and metal-EDTA complexes.

Quantitative Data

The success of a complexometric titration relies on the careful control of reaction conditions and the relative stability of the complexes formed.

Stability Constants of Metal-EDTA Complexes

The formation of a stable metal-EDTA complex is the driving force for the titration. The higher the stability constant (Kf), the more complete the reaction.

| Metal Ion | log Kf of Metal-EDTA Complex |

| Mg²⁺ | 8.79 |

| Ca²⁺ | 10.69 |

| Ba²⁺ | 7.86 |

| Co²⁺ | 16.31 |

| Ni²⁺ | 18.62 |

| Cu²⁺ | 18.80 |

| Zn²⁺ | 16.50 |

| Cd²⁺ | 16.46 |

| Pb²⁺ | 18.04 |

| Fe³⁺ | 25.1 |

| Data sourced from multiple references at 20°C and µ=0.1 M.[4] |

Stability Constants of Metal-Eriochrome Black T Complexes

The metal-indicator complex must be stable enough to form but significantly less stable than the metal-EDTA complex to ensure a sharp endpoint.

| Metal Ion | log Kf of Metal-EBT Complex |

| Ni²⁺ (1:1) | 8.17 |

| Ni²⁺ (1:2) | 11.17 |

| Note: A comprehensive table for various metals is not readily available in a single source, indicating a potential area for further research. |

Optimal Wavelength for Photometric Titration

For increased accuracy and automated endpoint detection, photometric titration is often employed.

| Analyte/Indicator | Optimal Wavelength (nm) |

| Zinc with EBT | 610 |

| EBT Color Change | 660 |

Experimental Protocols

Preparation of Reagents

a. Standard 0.01 M EDTA Solution:

-

Dry the disodium salt of EDTA (Na₂H₂Y·2H₂O) at 80°C for 2 hours.

-

Accurately weigh approximately 3.7224 g of the dried salt.

-

Dissolve it in deionized water in a 1 L volumetric flask and dilute to the mark.

-

Standardize this solution against a primary standard calcium carbonate solution.

b. This compound (Eriochrome Black T) Indicator Solution:

-

Dissolve 0.2 g of Eriochrome Black T and 2 g of hydroxylamine hydrochloride in 50 mL of methanol. This solution is stable for about a month.

-

Alternatively, a solid mixture can be prepared by grinding 0.2 g of the indicator with 100 g of sodium chloride. A small pinch of this mixture is used for each titration.

c. Ammonia-Ammonium Chloride Buffer (pH 10):

-

Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution.

-

Dilute to 1 L with deionized water.

Protocol for Determination of Water Hardness

This protocol determines the total concentration of Ca²⁺ and Mg²⁺ ions.

a. Sample Preparation:

-

Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.

-

Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).

b. Titration:

-

Add 3-5 drops of the this compound indicator solution or a pinch of the solid mixture. The solution should turn wine-red.

-

Titrate with the standard 0.01 M EDTA solution until the color changes from wine-red to a distinct blue.

-

Record the volume of EDTA used.

c. Calculation: Hardness (in mg/L as CaCO₃) = (VEDTA × MEDTA × 100.09 × 1000) / Vsample Where:

-

VEDTA = Volume of EDTA solution used (L)

-

MEDTA = Molarity of EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-